molecular formula C8H5BrClFO4S B1418507 Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155910-18-1

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1418507
CAS No.: 1155910-18-1
M. Wt: 331.54 g/mol
InChI Key: XCQAFMNYQYVXGS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (CAS: 1155910-18-1, CID: 43436752) is a halogenated benzoate derivative with the molecular formula C₈H₅BrClFO₄S and a molecular weight of 330.88 g/mol . Its structure features a bromine atom at the 2-position, a chlorosulfonyl group (-SO₂Cl) at the 5-position, and a fluorine atom at the 4-position of the benzene ring, esterified with a methyl group. Key physicochemical properties include:

  • SMILES: COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
  • InChIKey: XCQAFMNYQYVXGS-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): 148.0 Ų (for [M+H]+ ion, m/z = 330.88374) .

No peer-reviewed literature or patent data are currently available for this compound, suggesting it is primarily used in synthetic chemistry or as a building block .

Properties

IUPAC Name

methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQAFMNYQYVXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a suitable benzoate precursor, followed by chlorosulfonation and fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process typically includes steps such as bromination, chlorosulfonation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate has the molecular formula C8H5BrClFO4SC_8H_5BrClFO_4S and a molecular weight of approximately 287.55 g/mol. The compound features multiple functional groups, including bromine, chlorine, fluorine, and a sulfonyl group attached to a benzoate ester. These attributes contribute to its unique reactivity and potential applications in synthesis and drug development.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various substitution reactions where the halogen atoms can be replaced with other functional groups. This versatility makes it an essential reagent in the preparation of complex organic molecules.

  • Substitution Reactions : The bromine, chlorine, and fluorine atoms can be substituted under specific conditions using nucleophiles such as amines or thiols.
  • Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can further participate in synthetic pathways.

Medicinal Chemistry

The compound is being investigated for its potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents, particularly in the field of oncology and other therapeutic areas.

  • Biologically Active Molecules : this compound can be utilized in synthesizing biologically active molecules that may exhibit significant pharmacological properties.
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound could play a role in cancer treatment through targeted interactions with specific molecular pathways.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to act as an intermediate in various manufacturing processes.

  • Specialty Chemicals : The compound is employed in producing chemicals that require specific functional groups for their intended application.
  • Material Science : It may also be used in developing advanced materials with tailored properties for various technological applications.

Case Studies and Research Findings

Research has demonstrated the utility of this compound in different contexts:

  • Synthesis of SGLT2 Inhibitors : A study highlighted its role as an intermediate in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. The synthesis involved multiple steps, including bromination and esterification, showcasing the compound's versatility in medicinal chemistry .
  • Development of Anticancer Agents : Various research efforts focus on modifying this compound to enhance its efficacy against cancer cells. Studies have indicated that derivatives can interact with cellular targets involved in tumor growth inhibition .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The bromine, chlorine, and fluorine atoms can also participate in various interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate
  • Formula : C₈H₅Cl₂FO₄S
  • Molecular Weight : 287.1 g/mol .
  • Key Difference : Bromine at the 2-position is replaced with chlorine.
  • Impact : Reduced molecular weight and steric bulk compared to the brominated analog. The chloro derivative is less reactive in nucleophilic aromatic substitution (NAS) due to weaker C–Cl bond polarization .
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate
  • Formula: C₁₅H₁₃BrFNO₄S
  • Molecular Weight : 402.2 g/mol .
  • Key Difference : Chlorosulfonyl (-SO₂Cl) group replaced with a 4-methylphenylsulfonamido (-SO₂NH-C₆H₄-CH₃) group.
  • Likely used in pharmaceutical intermediates due to sulfonamide’s bioactivity .

Positional Isomerism

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
  • Formula : C₈H₅BrClFO₄S (same as target compound)
  • Key Difference : Bromine and fluorine substituents are swapped (bromine at 4-position, fluorine at 2-position) .
  • Impact : Altered electronic effects on the aromatic ring; the 4-bromo substituent may hinder electrophilic substitution at the para position.
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
  • Formula : C₉H₇BrClFO₄S
  • Molecular Weight : 344.91 g/mol (estimated)
  • Key Difference : Methyl ester replaced with ethyl ester.

Functional Group Analogues

2-Bromo-5-(chlorosulfonyl)benzoic Acid
  • Formula : C₇H₄BrClO₄S
  • Molecular Weight : 291.5 g/mol .
  • Key Difference : Lacks the methyl ester group.
  • Impact : Free carboxylic acid enhances acidity (pKa ~2–3) and metal-coordination capacity, making it suitable for coordination chemistry or acid-catalyzed reactions .
5-Bromo-4-fluoro-2-methoxybenzoic Acid
  • Formula : C₈H₆BrFO₃
  • Molecular Weight : 261.0 g/mol .
  • Key Difference : Methoxy (-OCH₃) replaces chlorosulfonyl (-SO₂Cl).
  • Impact : Methoxy is electron-donating, activating the ring toward electrophilic substitution, whereas -SO₂Cl is electron-withdrawing and reactive toward nucleophiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
Target Compound C₈H₅BrClFO₄S 330.88 2-Br, 5-SO₂Cl, 4-F, methyl ester Synthetic intermediate, NAS reactions
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate C₈H₅Cl₂FO₄S 287.1 2-Cl, 5-SO₂Cl, 4-F Less reactive in NAS vs. Br analog
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate C₈H₅BrClFO₄S 330.88 4-Br, 5-SO₂Cl, 2-F Altered electronic ring effects
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate C₉H₇BrClFO₄S 344.91 Ethyl ester Higher lipophilicity
2-Bromo-5-(chlorosulfonyl)benzoic acid C₇H₄BrClO₄S 291.5 Free carboxylic acid Coordination chemistry, catalysis

Key Research Findings

  • Reactivity of -SO₂Cl Group : The chlorosulfonyl group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate synthesis .
  • Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine enhance leaving-group ability in substitution reactions .
  • Steric and Electronic Effects : Positional isomerism (e.g., 2-Br vs. 4-Br) significantly influences reaction pathways and regioselectivity in further derivatization .

Biological Activity

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a bromo group, a chlorosulfonyl moiety, and a fluorinated aromatic ring. Its molecular formula is C8H6BrClO3SC_8H_6BrClO_3S with a molecular weight of approximately 287.55 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. A notable study demonstrated that derivatives with similar structures exhibited significant activity against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. For instance, compounds with bromo and chloro substitutions showed varying degrees of cytotoxicity, with some achieving IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundA-549TBD
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidHeLaTBD
DoxorubicinA-549~0.5

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell proliferation. Molecular docking studies suggest that it interacts with key proteins such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), which are vital for tumor growth and survival .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of related compounds, researchers reported that derivatives containing the chlorosulfonyl group exhibited enhanced selectivity against tumor cells compared to non-cancerous cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapy .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the safety profile of this compound is equally important. Preliminary toxicity assessments indicate that while some derivatives are potent against cancer cells, they may also exhibit cytotoxic effects at higher concentrations on normal cells. Further studies are needed to delineate the therapeutic window and optimize dosage regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 2
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Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

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